molecular formula C18H18BrClN2O B2576004 (5-bromo-2-chloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone CAS No. 1241609-33-5

(5-bromo-2-chloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No. B2576004
CAS RN: 1241609-33-5
M. Wt: 393.71
InChI Key: CGNBRYKIRYFGNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “(5-Bromo-2-chloropyridin-3-yl) (thiomorpholino)methanone”, the InChI code is "1S/C10H10BrClN2OS/c11-7-5-8 (9 (12)13-6-7)10 (15)14-1-3-16-4-2-14/h5-6H,1-4H2" .

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features are often synthesized and characterized for their physical and chemical properties. For instance, research on compounds like 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone involves detailed synthesis procedures and conformational analysis to understand their stable forms and structural attributes using techniques like B3LYP geometry and GIAO/B3LYP NMR calculations (Karkhut et al., 2014).

Antimicrobial and Antimalarial Activities

Another significant area of research is the investigation of antimicrobial and antimalarial activities. Derivatives similar to the compound have been synthesized and screened for their bioactivity against various microorganisms and Plasmodium falciparum, showing potential as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Spectroscopic Properties and Molecular Docking

Research also extends to understanding the spectroscopic properties of related compounds and their behavior in different solvents, which can reveal information about their electronic structures and potential applications in materials science. Molecular docking studies are also conducted to explore the binding efficiency of these compounds with biological targets, which aids in the design of molecules with desired biological activities (Al-Ansari, 2016).

Photoluminescent Properties

The study of photoluminescent properties is another area of interest, where compounds are analyzed for their emission characteristics, which could have applications in optical materials and sensors. An example is the research on pincer palladacycles with pyridine-quinoline structures, which shows unique flat structures and low fluorescence emission due to their specific arrangements and interactions (Consorti et al., 2004).

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O/c1-11(2)12-5-6-16-13(8-12)4-3-7-22(16)18(23)15-9-14(19)10-21-17(15)20/h5-6,8-11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNBRYKIRYFGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-2-chloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone

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